methyl 11-chloro-10-oxoundecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-chloro-10-oxoundecanoate can be synthesized through the reaction of methyl 10,11-epoxyundecanoate with chlorotrimethylsilane in the presence of triethylamine, followed by Jones’ oxidation . The reaction proceeds under mild conditions and results in high purity and good yield of the product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of chlorotrimethylsilane and triethylamine ensures efficient conversion, while Jones’ oxidation provides the necessary oxidation conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-chloro-10-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as Jones’ reagent for oxidation.
Reducing agents: Such as lithium aluminum hydride for reduction.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Carboxylic acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 11-chloro-10-oxoundecanoate has diverse applications in scientific research, including:
Chemistry: It serves as a precursor in organic synthesis, enabling the creation of various complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 11-chloro-10-oxoundecanoate involves its interaction with molecular targets and pathways. The chloro and oxo groups play a crucial role in its reactivity, allowing it to participate in various biochemical and chemical processes. The compound can modulate enzyme activity and interact with cellular components, leading to its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 11-chloro-10-oxoundecanoate include:
- Methyl 10-chloro-9-oxodecanoate
- Methyl 12-chloro-11-oxododecanoate
- Methyl 9-chloro-8-oxononanoate
Uniqueness
This compound is unique due to its specific chain length and the position of the chloro and oxo groups. This unique structure imparts distinct reactivity and properties, making it valuable in various applications .
Properties
CAS No. |
942200-06-8 |
---|---|
Molecular Formula |
C12H21ClO3 |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
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